

A Comparative Analysis of Phenylisoxazole Derivatives in Cancer Research

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Compound of Interest

Compound Name: 4-Phenylisoxazol-5-ol

Cat. No.: B096106

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A deep dive into the structure-activity relationships and therapeutic potential of novel **4-phenylisoxazol-5-ol** analogs reveals promising candidates for targeted cancer therapy. This guide provides a comparative overview of their biological activity, supported by experimental data and mechanistic insights.

Researchers in drug discovery are constantly exploring novel scaffolds to develop more effective and selective therapeutic agents. The isoxazole ring, a five-membered heterocycle, has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities. This guide focuses on a comparative study of derivatives based on the **4-phenylisoxazol-5-ol** core, specifically 4-phenoxy-phenyl isoxazoles and 4-phenyl-5-quinolinyl substituted isoxazoles, highlighting their potential as anticancer agents.

Comparative Biological Activity

A series of 4-phenoxy-phenyl isoxazole derivatives were synthesized and evaluated for their inhibitory activity against acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis that is often upregulated in cancer cells.^{[1][2][3]} Another class of compounds, 4-phenyl-5-quinolinyl substituted isoxazole analogues, were investigated as inhibitors of tubulin polymerization, a critical process for cell division.^{[4][5]}

The table below summarizes the in vitro cytotoxic activity of representative compounds from these series against various human cancer cell lines.

Compound ID	Core Structure	Target	Cancer Cell Line	IC50 (μM)
6g	4-phenoxy-phenyl isoxazole	ACC1	-	0.0998 (enzyme inhibition)
6l	4-phenoxy-phenyl isoxazole	ACC1	A549 (Lung)	0.22[1][2]
HepG2 (Liver)	0.26[1][2]			
MDA-MB-231 (Breast)	0.21[1][2]			
C11	4-phenyl-5-quinolinyl isoxazole	Tubulin	ESCC	< 0.02

Structure-Activity Relationship (SAR) Insights

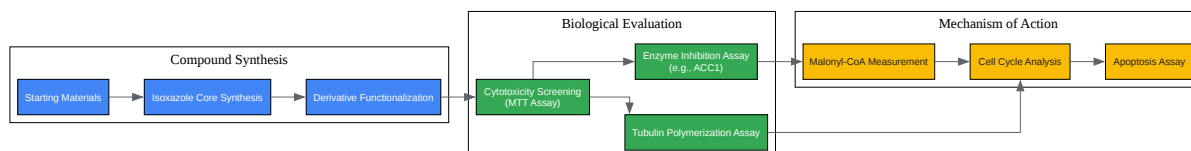
For the 4-phenoxy-phenyl isoxazole series, structure-activity relationship studies revealed that modifications at the R1 and R2 positions significantly influenced their ACC inhibitory activity and antiproliferative effects.[1][2] Specifically, the presence of a cyclopropylmethoxy group in compound 6g resulted in the most potent hACC1 inhibitory activity.[1][2] Compound 6l, bearing a bulky phenylacetamide group, demonstrated the strongest cytotoxic effects across multiple cancer cell lines, suggesting an optimal balance between enzymatic activity and lipophilicity.[1][2]

In the case of 4-phenyl-5-quinolinyl substituted isoxazoles, the incorporation of a 2-methyl substitution on the quinoline ring and the presence of the isoxazole ring in compound C11 were critical for its potent cytotoxicity against Esophageal Squamous Cell Carcinoma (ESCC) cell lines.[4]

Mechanistic Pathways

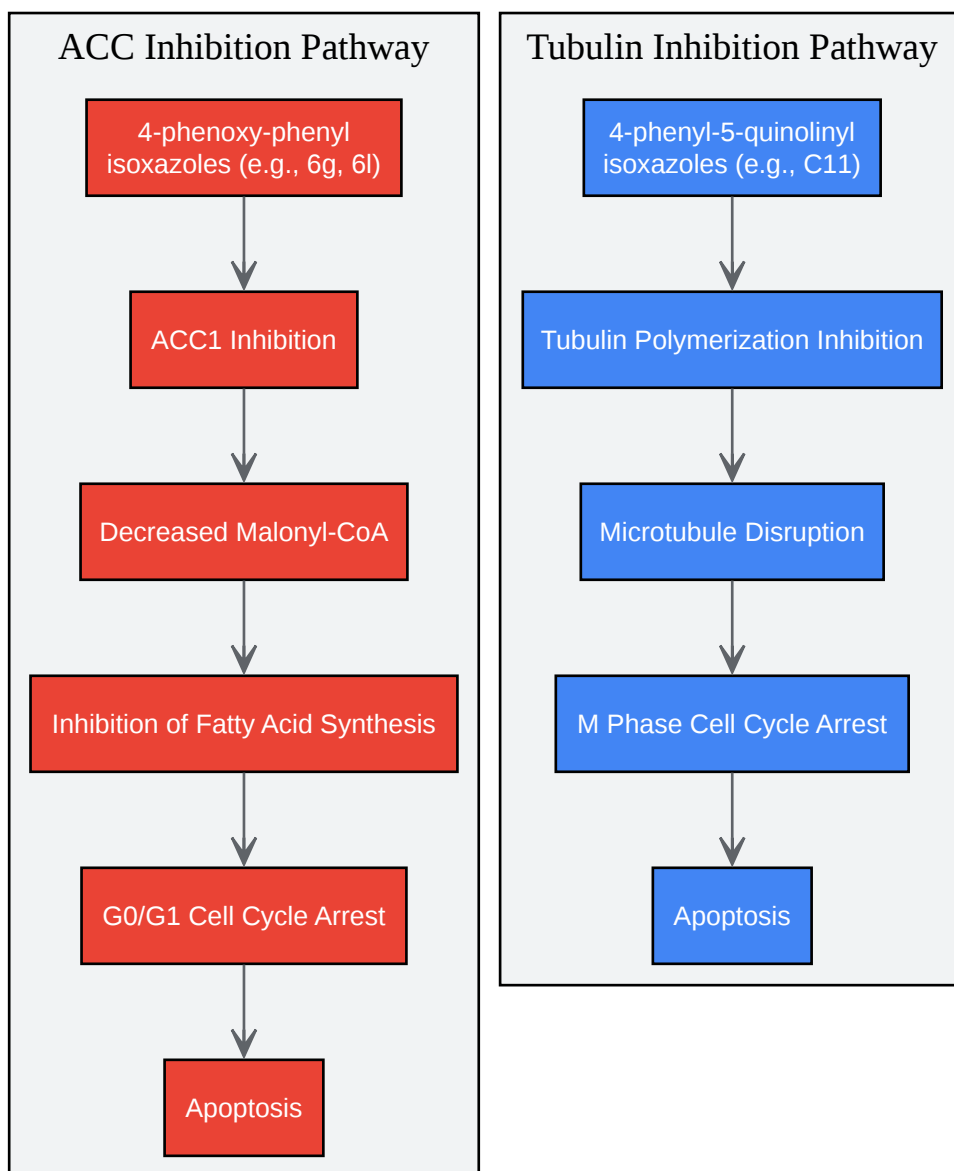
The anticancer activity of these isoxazole derivatives stems from their ability to interfere with crucial cellular processes. The 4-phenoxy-phenyl isoxazoles, by inhibiting ACC1, lead to a decrease in intracellular malonyl-CoA levels, which in turn induces cell cycle arrest at the

G0/G1 phase and triggers apoptosis.[1][2][3] The 4-phenyl-5-quinolinyl isoxazoles, on the other hand, act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which leads to cell cycle arrest at the M phase and subsequent apoptosis.[4]



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Caption: General experimental workflow for the synthesis and evaluation of isoxazole derivatives.



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